molecular formula C8H9BrFNO2 B13617199 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol

Cat. No.: B13617199
M. Wt: 250.06 g/mol
InChI Key: HSBLUYNQFDFMGO-UHFFFAOYSA-N
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Description

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9BrFNO2 and a molecular weight of 250.06 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenoxyethanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-4-bromo-5-fluorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can produce a wide range of substituted phenoxyethanol derivatives .

Scientific Research Applications

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol: Similar structure but different position of substituents.

    2-(2-Amino-4-bromo-5-chlorophenoxy)ethan-1-ol: Chlorine substituent instead of fluorine.

    2-(2-Amino-4-bromo-5-methylphenoxy)ethan-1-ol: Methyl substituent instead of fluorine.

Uniqueness

2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol is unique due to the specific combination of amino, bromo, and fluoro substituents on the phenoxyethanol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9BrFNO2

Molecular Weight

250.06 g/mol

IUPAC Name

2-(2-amino-4-bromo-5-fluorophenoxy)ethanol

InChI

InChI=1S/C8H9BrFNO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2

InChI Key

HSBLUYNQFDFMGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)OCCO)N

Origin of Product

United States

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